Physicochemical Properties of Hexaethylbenzene: An In-depth Technical Guide
Physicochemical Properties of Hexaethylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of hexaethylbenzene. The information is curated to be a vital resource for researchers and professionals involved in drug development and other scientific endeavors where this compound is of interest. All quantitative data is presented in a clear, tabular format for ease of comparison, and detailed experimental protocols for the determination of these properties are provided.
Core Physicochemical Data
Hexaethylbenzene, an aromatic hydrocarbon, possesses a unique set of physical and chemical characteristics that are crucial for its handling, application, and analysis. A summary of its key physicochemical properties is presented below.
| Property | Value |
| Molecular Formula | C₁₈H₃₀ |
| Molecular Weight | 246.44 g/mol |
| Appearance | White solid |
| Melting Point | 129-131 °C |
| Boiling Point | 325-327 °C at 760 mmHg |
| Density | 0.92 g/cm³ at 25 °C |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Soluble in nonpolar solvents like hexane, toluene, and chloroform. |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of hexaethylbenzene.
Melting Point Determination by Capillary Method
The melting point of hexaethylbenzene can be determined using the capillary tube method with a melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small sample of hexaethylbenzene is finely powdered using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-15 °C per minute initially.
-
The approximate melting range is observed.
-
The apparatus is allowed to cool.
-
A second sample is prepared and heated rapidly to a temperature about 10-15 °C below the approximate melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded as the melting point range.
Diagram of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Boiling Point Determination by Ebulliometry
The boiling point of hexaethylbenzene can be accurately measured using an ebulliometer, which determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Ebulliometer
-
Heating mantle
-
Thermometer or temperature probe
-
Condenser
Procedure:
-
The ebulliometer is charged with a sample of hexaethylbenzene.
-
A condenser is attached to the ebulliometer to prevent the escape of vapors.
-
The sample is heated gently using a heating mantle.
-
The temperature of the vapor is monitored using a thermometer or temperature probe placed in the vapor phase.
-
The liquid is brought to a steady boil, and the temperature is allowed to stabilize.
-
The constant temperature recorded is the boiling point of hexaethylbenzene at the measured atmospheric pressure.
Diagram of Boiling Point Determination Logic
Caption: Logic for Boiling Point Determination.
Density Determination by Pycnometry
The density of solid hexaethylbenzene can be determined using a pycnometer, which is a flask with a specific, accurately known volume.
Apparatus:
-
Pycnometer
-
Analytical balance
-
A liquid in which hexaethylbenzene is insoluble (e.g., water)
-
Thermostat
Procedure:
-
The mass of the clean, dry, and empty pycnometer (m_p) is determined.
-
A sample of solid hexaethylbenzene is added to the pycnometer, and the mass is recorded (m_p+s).
-
The pycnometer containing the sample is filled with a liquid of known density (ρ_l) in which hexaethylbenzene is insoluble. The mass of the pycnometer, sample, and liquid is measured (m_p+s+l).
-
The pycnometer is emptied, cleaned, and filled with only the liquid of known density. The mass is recorded (m_p+l).
-
All measurements are performed at a constant temperature.
-
The density of hexaethylbenzene (ρ_s) is calculated using the following formula: ρ_s = [(m_p+s - m_p) * ρ_l] / [(m_p+l - m_p) - (m_p+s+l - m_p+s)]
Diagram of Density Determination Workflow
Caption: Workflow for Density Determination.
Solubility Determination by Gravimetric Method
The solubility of hexaethylbenzene in various organic solvents can be quantitatively determined using the gravimetric method.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filter)
-
Evaporating dish or pre-weighed vials
Procedure:
-
An excess amount of hexaethylbenzene is added to a known mass of the desired solvent in a sealed vial.
-
The mixture is agitated in a thermostatic shaker or water bath at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is allowed to stand to let any undissolved solid settle.
-
A known mass of the clear supernatant is carefully withdrawn using a syringe and filtered to remove any suspended particles.
-
The mass of the filtered saturated solution is recorded.
-
The solvent is evaporated from the solution under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of hexaethylbenzene.
-
The mass of the remaining hexaethylbenzene is determined.
-
The solubility is calculated as the mass of hexaethylbenzene per 100 g of solvent.
Diagram of Solubility Determination Workflow
Caption: Workflow for Gravimetric Solubility Determination.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of hexaethylbenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): Due to the high symmetry of the hexaethylbenzene molecule, the ¹H NMR spectrum is expected to be simple.
-
Experimental Protocol: A sample of hexaethylbenzene is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is recorded on an NMR spectrometer (e.g., 400 MHz). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Experimental Protocol: A sample of hexaethylbenzene is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹³C NMR spectrum is recorded on an NMR spectrometer (e.g., 100 MHz). The solvent peak is used as a reference.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For hexaethylbenzene, the spectrum is characterized by C-H stretching and bending vibrations of the ethyl groups and the aromatic ring.
-
Experimental Protocol (KBr Pellet Method): A small amount of hexaethylbenzene (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum of the pellet is recorded using an FTIR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Experimental Protocol (Electron Ionization - EI): A sample of hexaethylbenzene is introduced into the ion source of a mass spectrometer, typically via a direct insertion probe or a gas chromatograph. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Diagram of General Spectroscopic Analysis Workflow
Caption: General Workflow for Spectroscopic Analysis.
